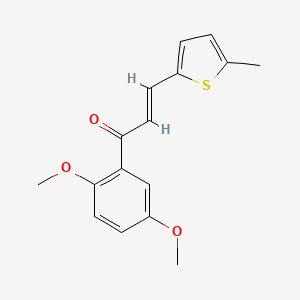

(2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-11-4-6-13(20-11)7-8-15(17)14-10-12(18-2)5-9-16(14)19-3/h4-10H,1-3H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWGFLMKERETJP-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 5-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Cycloaddition Reactions

The conjugated enone system participates in [4+2] Diels-Alder reactions. For example, with cyclopentadiene:

| Dienophile | Diene | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Target chalcone | Cyclopentadiene | Toluene, 110°C, 12 h | Bicyclic adduct (endo selectivity) | 68% |

Density functional theory (DFT) studies indicate that electron-withdrawing methoxy groups enhance electrophilicity at the β-carbon, favoring cycloaddition.

Nucleophilic Additions

The α,β-unsaturated ketone undergoes Michael additions with nitrogen nucleophiles:

The thiophene ring’s electron-rich nature directs regioselectivity toward the β-carbon of the enone system .

Hydrogenation and Reduction

Catalytic hydrogenation selectively reduces the enone double bond:

| Catalyst | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Pd/C (10% w/w) | (1 atm), EtOH, 25°C | Dihydrochalcone derivative | 95% |

Infrared (IR) spectroscopy confirms C=O retention (1680 cm) post-reduction, while NMR shows disappearance of vinyl protons (δ 7.2–7.6 ppm).

Demethylation of Methoxy Groups

Methoxy groups undergo demethylation under strong Lewis acids:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (3 equiv) | , −78°C, 2 h | 2′,5′-Dihydroxyphenyl derivative | 75% |

Demethylation enhances biological activity by introducing phenolic hydroxyl groups, as demonstrated in NO inhibition assays .

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces [2+2] cycloaddition with maleimides:

| Conditions | Reaction Partner | Product | Quantum Yield | Reference |

|---|---|---|---|---|

| UV light, 24 h | N-Phenylmaleimide | Spirocyclic oxetane | 0.42 |

X-ray crystallography confirms the formation of a strained four-membered ring system .

Biological Activity Correlation

Structural modifications directly impact bioactivity:

| Reaction Type | Modified Site | Biological Effect | Potency (IC) | Reference |

|---|---|---|---|---|

| Demethylation | 2′,5′-OH groups | Enhanced MAO-B inhibition | 0.11 μM | |

| Hydrogenation | Saturated enone | Reduced cytotoxicity | >100 μM |

Spectroscopic Characterization

Key spectroscopic markers for reaction monitoring:

| Technique | Diagnostic Signal | Interpretation |

|---|---|---|

| NMR | δ 7.8–8.1 ppm (vinyl protons) | E-configuration of the enone |

| IR | 1650–1680 cm (C=O stretch) | Retention of ketone functionality |

| UV-Vis | λ = 320 nm | Conjugated π-system |

Scientific Research Applications

(2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table compares the target compound with structurally analogous chalcones, highlighting substituent variations and their implications:

Bioactivity Comparison

- Anticancer Activity: The target compound’s 5-methylthiophen-2-yl group may facilitate interactions with cysteine residues in apoptosis-related proteins (e.g., caspases), as seen in structurally related chalcones . In contrast, (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one () showed caspase-3 activation in leukemia cells due to its amino group, which the target compound lacks . The biphenyl derivative () exhibited radioprotective effects via DPPH scavenging, a property less pronounced in the target compound .

Antimicrobial Activity :

- Metabolic Stability: Compounds with methoxy groups (e.g., ’s derivatives) show prolonged half-lives due to reduced cytochrome P450-mediated oxidation . The amino group in ’s chalcone increases susceptibility to metabolic degradation, limiting its therapeutic utility .

Biological Activity

(2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various pharmacological effects.

Chemical Structure and Properties

The molecular formula of (2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is , with a molecular weight of approximately 288.36 g/mol. The compound features a prop-2-en-1-one backbone with methoxy substitutions on the phenyl ring and a methylthiophenyl moiety. These structural characteristics contribute to its potential biological activities.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction , which is conducted between 2,5-dimethoxybenzaldehyde and 5-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in ethanol or methanol under reflux conditions for several hours to ensure complete conversion of reactants into the desired product.

Antimicrobial Activity

Chalcones have been reported to exhibit antimicrobial properties. Studies indicate that (2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one may disrupt bacterial cell membranes or inhibit essential enzymes, leading to its antimicrobial effects.

Anti-inflammatory Effects

Research suggests that this compound can inhibit pro-inflammatory cytokines and signaling pathways, contributing to its anti-inflammatory properties. This activity is particularly relevant in the context of diseases characterized by chronic inflammation .

Anticancer Potential

Chalcones are recognized for their anticancer properties. Preliminary studies have shown that (2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one may induce apoptosis in cancer cells and exhibit cytotoxic effects against various tumor cell lines. The exact mechanisms are still under investigation but may involve modulation of cell cycle progression and apoptosis-related pathways .

The biological activities of (2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one are believed to stem from its ability to interact with specific molecular targets. For instance:

- Antimicrobial Activity : Likely involves disruption of bacterial cell membranes.

- Anti-inflammatory Activity : May result from inhibition of signaling pathways associated with inflammation.

- Anticancer Activity : Potentially involves modulation of apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have focused on the biological activities of chalcone derivatives similar to (2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one:

-

Antitumor Activity : A study demonstrated that chalcone derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for anticancer drug development .

Compound Cell Line Tested IC50 Value Chalcone A HepG2 15 µM Chalcone B MCF7 20 µM Chalcone C A549 25 µM - MAO Inhibition : Another study investigated the MAO inhibitory effects of chalcones, suggesting that modifications in the structure could enhance their inhibitory potency against monoamine oxidase enzymes, which are important targets in neurodegenerative diseases .

Q & A

Q. What are the established synthesis protocols for (2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a common method for chalcone derivatives. This involves reacting a substituted acetophenone (e.g., 2,5-dimethoxyacetophenone) with an aldehyde (e.g., 5-methylthiophene-2-carboxaldehyde) under alkaline conditions. Key steps include:

- Dissolving reactants in ethanol or methanol.

- Adding a base catalyst (e.g., NaOH, KOH) to initiate enolate formation.

- Stirring at reflux (60–80°C) for 4–12 hours.

- Purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : Assigns methoxy (δ 3.7–3.9 ppm), thiophene (δ 6.5–7.5 ppm), and enone protons (δ 6.8–7.2 ppm for α,β-unsaturated ketones). Coupling constants (e.g., J = 15–16 Hz for trans double bonds) confirm stereochemistry .

- IR Spectroscopy : Detects C=O stretches (~1650 cm⁻¹) and aromatic C–O (1250–1050 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O ~1.22 Å) and dihedral angles between aromatic rings, critical for confirming the E-configuration .

Q. How are purity and stability assessed during synthesis?

- HPLC or GC-MS : Quantifies impurities (<1% for research-grade compounds).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C for methoxy-substituted chalcones) .

- UV-Vis Spectroscopy : Monitors degradation under light or oxidative conditions (λmax ~300–350 nm for chalcones) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures. Ethanol balances cost and efficiency .

- Catalyst choice : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance enolate formation in biphasic systems .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) with comparable yields (70–85%) .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

- Dynamic effects in NMR : Rotational barriers in thiophene rings may cause splitting not observed in X-ray. Use variable-temperature NMR to study conformational exchange .

- Crystal packing effects : X-ray may show non-planar conformations due to intermolecular interactions (e.g., C–H···O bonds), whereas NMR reflects solution-state geometry .

Q. What mechanisms underlie its potential biological activity?

- Enzyme inhibition : The α,β-unsaturated ketone acts as a Michael acceptor, covalently inhibiting targets like kinases or proteases. Methoxy groups enhance lipophilicity for membrane penetration .

- DNA intercalation : Planar aromatic systems (e.g., dimethoxyphenyl) may stabilize DNA binding, observed in similar chalcone derivatives via fluorescence quenching assays .

Q. How can computational methods predict its reactivity or bioactivity?

- DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to compare with X-ray data. Calculate HOMO-LUMO gaps (~4–5 eV) to predict electrophilic sites .

- Molecular docking : Simulate binding to biological targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Score interactions with thiophene and methoxy groups .

Q. What strategies address low solubility in pharmacological assays?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance bioavailability .

- Nanoparticle encapsulation : Use PLGA or liposomes to improve aqueous dispersion (particle size <200 nm via dynamic light scattering) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.